molecular formula C13H18BNO2 B3244316 (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine CAS No. 161395-83-1

(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine

Cat. No.: B3244316
CAS No.: 161395-83-1
M. Wt: 231.10
InChI Key: CTWJAXMMJWFSDO-CMDGGOBGSA-N
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Description

(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine is a boronate ester featuring a pyridine ring conjugated to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via a trans-vinyl linker. The (E)-configuration ensures spatial separation of the pyridine and boronate moieties, enabling applications in chemical sensing and catalysis. Its synthesis via zinc-catalyzed hydroboration of alkynes yields moderate to good efficiency (37–52% depending on conditions) .

Properties

IUPAC Name

2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO2/c1-12(2)13(3,4)17-14(16-12)9-8-11-7-5-6-10-15-11/h5-10H,1-4H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWJAXMMJWFSDO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine is a compound of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound features a vinyl group attached to a pyridine ring and a boronic ester moiety. The presence of the boron atom allows for unique reactivity patterns that are beneficial in various chemical reactions.

PropertyValue
IUPAC Name(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine
Molecular FormulaC13H19BNO3
Molecular Weight234.10 g/mol
CAS Number302348-51-2

The biological activity of (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine is primarily attributed to its ability to act as a boronic acid derivative. Boronic acids are known to interact with diols and other nucleophiles in biological systems. This interaction can modulate enzyme activities and influence metabolic pathways.

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes involved in disease processes. For instance, boronic acids have shown promise in inhibiting proteases associated with viral infections like SARS-CoV-2 by targeting the main protease (Mpro) necessary for viral replication .
  • Selective Targeting : Research indicates that compounds with similar structures exhibit selective inhibition against specific targets. For example, certain β-amido boronic acids demonstrated selective inhibition against Mpro over other proteases .

Applications in Drug Development

The versatility of (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine makes it a valuable intermediate in pharmaceutical synthesis:

  • Pharmaceutical Intermediates : The compound can facilitate the synthesis of various biologically active molecules through cross-coupling reactions .
  • Therapeutic Agents : Its potential as a therapeutic agent is under investigation due to its ability to inhibit key enzymes involved in disease pathways.

Case Studies

  • SARS-CoV-2 Mpro Inhibition : A focused library of β-amido boronic acids was screened for their ability to inhibit the SARS-CoV-2 Mpro enzyme. Compounds similar to (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine showed promising results with inhibition rates around 23% at 20 μM concentrations .
    CompoundInhibition Rate (%) at 20 μM
    Compound A23%
    Compound B18%
    Compound C25%
  • Organic Synthesis Applications : The compound has been utilized in various organic synthesis pathways to create complex structures that are essential for drug development .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14_{14}H19_{19}B_{O}_2
  • Molecular Weight : 226.08 g/mol
  • CAS Number : 83947-56-2

The compound features a vinyl group attached to a pyridine ring and a dioxaborolane moiety, which enhances its reactivity and utility in synthetic pathways.

Applications in Organic Synthesis

1. Borylation Reactions

Borylation is a critical reaction in organic synthesis where boron-containing compounds are introduced into organic molecules. (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine can serve as a borylating agent for various substrates:

  • Alkene Borylation : It can be used to functionalize alkenes through palladium-catalyzed borylation reactions. This method allows for the introduction of boron into complex organic frameworks efficiently.

Case Study : A study demonstrated that using this compound in the presence of a palladium catalyst significantly improved yields in the borylation of styrenes compared to traditional methods .

2. Synthesis of Functional Polymers

The compound is also utilized in the synthesis of conjugated polymers. Its ability to undergo polymerization reactions opens avenues for creating materials with tailored electronic properties.

Polymer TypeApplication
Conjugated PolymersUsed in organic photovoltaics and light-emitting diodes (OLEDs).
Conductive PolymersEnhances conductivity and stability in electronic devices.

Case Study : Research on poly(phenylenevinylene) derivatives showed that incorporating (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine improved the material's charge transport properties significantly .

Applications in Medicinal Chemistry

1. Drug Development

The unique structural features of (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine have made it a candidate for drug development:

  • Targeting Kinases : The compound has been explored as a potential inhibitor for specific kinases involved in cancer pathways. Its boron moiety provides unique interactions with biological targets.

Comparison with Similar Compounds

Substitution Patterns and Functional Groups

  • (E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine (9b)
    Structurally analogous but differs in the pyridine substitution position (3-pyridyl vs. 2-pyridyl). This positional isomerism affects electronic properties and reactivity in cross-coupling reactions. Synthesized via similar methods but with varying yields (37–52% NMR) .

  • 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
    Replaces pyridine with a pyrrolopyridine core and includes bulky triisopropylsilyl and ethyl groups. These modifications enhance steric hindrance and solubility, making it suitable for targeted coupling reactions .

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
    Features a trifluoromethyl group at the 2-position, introducing strong electron-withdrawing effects. This increases boronate electrophilicity, accelerating Suzuki-Miyaura couplings compared to the vinyl-linked target compound .

Reactivity in Cross-Coupling Reactions

  • The target compound’s vinyl bridge enables conjugation, facilitating applications in Heck couplings or as fluorescent probes. In contrast, 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (with two boronate groups) is tailored for iterative cross-couplings to build biaryl architectures .
  • 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine combines boronate and chloro substituents, allowing sequential functionalization (e.g., Suzuki coupling followed by nucleophilic substitution) .

Physical and Electronic Properties

  • 2-(1-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)vinyl)pyridine incorporates phenyl and trimethylsilyl groups, enhancing stability against hydrolysis. The silyl group also increases lipophilicity, improving solubility in organic solvents .
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine combines electron-withdrawing (CF₃) and donating (NH₂) groups, creating a polarized system useful in pH-sensitive applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or vinylboronylation reactions. Key parameters include:

  • Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) enhances reactivity and solubility .

  • Temperature control : Reactions often proceed at 60–90°C to balance kinetics and side-product formation .

  • Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts, with ligand choice affecting stereoselectivity (e.g., maintaining the E-configuration).

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. HPLC (C18 columns, acetonitrile/water gradient) is critical for final purity validation .

    ParameterOptimal ConditionImpact on Yield/Purity
    SolventTHFEnhances coupling efficiency
    CatalystPdCl₂(dppf)Reduces byproducts

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm vinyl and pyridine proton environments (e.g., E-isomer vinyl protons at δ 6.5–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₅H₁₉BNO₂: 263.15 g/mol).
  • Elemental Analysis : Match experimental vs. theoretical C/H/N percentages (deviation <0.3%) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the boronate moiety in cross-coupling reactions?

  • Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group stabilizes the boronate via steric protection, enabling selective transmetallation in Suzuki reactions. Computational studies (DFT) reveal:

  • Charge distribution : The boron atom’s electrophilic character facilitates Pd coordination .
  • Steric effects : Methyl groups on the dioxaborolane ring prevent undesired aggregation or side reactions .
    • Experimental validation : Kinetic studies (e.g., monitoring reaction intermediates via in situ IR spectroscopy) can corroborate computational models .

Q. How does the pyridine ring influence the compound’s applications in materials science (e.g., corrosion inhibition or catalysis)?

  • Methodological Answer : The pyridine moiety acts as a Lewis base, enabling:

  • Corrosion inhibition : Adsorption on metal surfaces via lone-pair electrons, forming protective films. Electrochemical impedance spectroscopy (EIS) shows >90% inhibition efficiency in acidic media for pyridine derivatives .
  • Catalysis : Pyridine’s π-backbonding stabilizes transition metals in catalytic cycles (e.g., Pd or Ru complexes) .
    • Structure-activity relationship (SAR) : Substituents at the 2- or 6-positions of pyridine enhance chelation properties .

Q. What strategies mitigate instability issues (e.g., hydrolysis of the boronate ester) during storage or application?

  • Methodological Answer :

  • Storage : Amber glass bottles at 2–8°C under inert gas (argon) minimize moisture/light-induced degradation .
  • Stabilizers : Additives like 2,6-lutidine (0.1–1.0% w/w) buffer against acidic hydrolysis .
  • Lyophilization : Freeze-drying in the presence of trehalose preserves boronate integrity for long-term storage .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?

  • Methodological Answer :

  • Control experiments : Replicate studies under identical conditions (solvent, temperature, catalyst loading) .
  • Advanced analytics : Use X-ray crystallography to confirm structural homogeneity and rule out polymorphic variations .
  • Meta-analysis : Compare datasets using multivariate statistics (e.g., PCA) to identify outlier conditions .

Data Contradiction Analysis

IssuePossible CauseResolution Strategy
Variability in Suzuki reaction yieldsImpurity in boronate starting materialPurify via recrystallization (hexane/EtOAc) and validate via GC-MS
Discrepant inhibition efficiency in corrosion studiesSurface pretreatment differencesStandardize metal surface polishing (e.g., 600-grit SiC paper) and electrolyte pH

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine
Reactant of Route 2
Reactant of Route 2
(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine

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